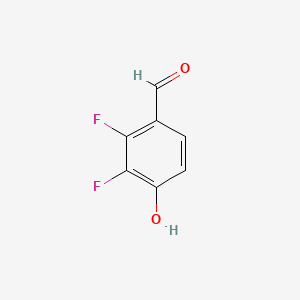

2,3-Difluoro-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGPDDPEVRJSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630621 | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676500-39-3 | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Significance and Contemporary Academic Context of 2,3 Difluoro 4 Hydroxybenzaldehyde

Strategic Importance in Fluorinated Aromatic Chemistry Research

The presence of two vicinal fluorine atoms on the aromatic ring of 2,3-Difluoro-4-hydroxybenzaldehyde is of considerable strategic importance. The high electronegativity of fluorine atoms significantly alters the electron distribution within the benzene (B151609) ring, which can modulate the reactivity of the aldehyde and hydroxyl groups. mdpi.com This electronic effect can be exploited in various chemical transformations. For instance, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain nucleophilic substitution reactions or influence the regioselectivity of further electrophilic substitutions.

The hydroxyl group in the para-position to the aldehyde adds another layer of complexity and utility. A computational study on the reactivity of 2,4-dihydroxybenzaldehyde (B120756), a related compound, highlighted that the position of hydroxyl groups can significantly impact the activation energy of condensation reactions. mdpi.com While a direct study on this compound is not widely available, it can be inferred that the intramolecular hydrogen bonding and electronic effects of the fluorine atoms would similarly influence its reaction kinetics and pathways. This makes it a valuable substrate for investigating reaction mechanisms and developing novel synthetic methodologies in fluorinated aromatic chemistry.

Precursor Role in Advanced Organic Synthesis and Medicinal Chemistry R&D

Fluorinated organic compounds play a crucial role in medicinal chemistry and agrochemical development, with a significant percentage of new pharmaceuticals containing fluorine. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, with its multiple functional groups, serves as a versatile precursor for the synthesis of more complex fluorinated molecules.

The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and coupling reactions to form larger molecular scaffolds. The hydroxyl group can be alkylated, acylated, or used to form ether linkages. This multi-functional nature allows for divergent synthesis strategies, where a variety of derivatives can be prepared from a single starting material.

While specific examples of its direct use in the synthesis of named, advanced bioactive molecules are not yet widely published in mainstream journals, its availability from commercial suppliers indicates its use as a building block in both academic and industrial research. amerigoscientific.comthermofisher.com Patent literature often provides early insights into the application of such specialized chemical intermediates. For instance, a patent for the preparation of the related compound 2-fluoro-4-hydroxybenzaldehyde (B1296990) highlights its application as an intermediate for physiologically active compounds like medicines and pesticides. google.com It is highly probable that this compound is being explored for similar purposes in proprietary research.

Overview of Research Trajectories for Fluorinated Benzaldehyde (B42025) Scaffolds

The research trajectory for fluorinated benzaldehyde scaffolds, including this compound, is closely tied to the broader trends in drug discovery and materials science. The demand for novel fluorinated building blocks continues to grow as researchers seek to fine-tune the properties of new molecules.

One key research direction is the development of new synthetic routes to access these poly-substituted benzaldehydes more efficiently and with greater control over regioselectivity. researchgate.net The synthesis of such molecules can be challenging, and the development of robust and scalable methods is crucial for their wider application.

Another significant trend is the use of these scaffolds in the synthesis of kinase inhibitors. nih.govrsc.orgnih.govmdpi.com Many kinase inhibitors feature substituted aromatic cores, and the introduction of fluorine can be a key strategy to improve their potency and selectivity. The unique substitution pattern of this compound makes it a potentially valuable starting material for the synthesis of novel kinase inhibitor libraries.

Furthermore, the exploration of the unique reactivity conferred by the specific arrangement of fluorine and hydroxyl groups is an ongoing area of academic interest. mdpi.com Understanding how these substituents influence factors like pKa, hydrogen bonding, and reaction kinetics will enable chemists to design more sophisticated synthetic strategies and create molecules with tailored properties. As the field of organofluorine chemistry continues to evolve, the importance of specialized building blocks like this compound is expected to increase, paving the way for new discoveries in medicine, agriculture, and materials science.

Synthetic Methodologies for 2,3 Difluoro 4 Hydroxybenzaldehyde

Established Synthetic Routes to 2,3-Difluoro-4-hydroxybenzaldehyde

Regioselective Formylation Strategies from Fluorinated Phenols

The direct formylation of phenols is a cornerstone of synthetic organic chemistry for producing hydroxybenzaldehydes. wikipedia.org Several classic named reactions can be employed for this purpose, each with its own mechanism and regioselective tendencies.

One common approach is the Reimer-Tiemann reaction , which utilizes chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com This electrophilic species then attacks the electron-rich phenoxide ring, typically favoring ortho-formylation. wikipedia.orgbyjus.commychemblog.com The reaction is often carried out in a biphasic system due to the poor solubility of hydroxides in chloroform. wikipedia.org While effective for many phenols, the regioselectivity can be influenced by substituents on the aromatic ring. mychemblog.com

Another significant method is the Duff reaction , which employs hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like glyceroboric acid or trifluoroacetic acid. wikipedia.orgsynarchive.commdma.ch This reaction is known for its preference for ortho-formylation of activated aromatic compounds like phenols. wikipedia.orgsynarchive.commdma.ch The mechanism is thought to involve the formation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.org Modifications to the Duff reaction have been explored to improve its often low yields. ecu.edu

The Vilsmeier-Haack reaction offers an alternative route, using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride or thionyl chloride. tandfonline.comgoogle.com This method can be used for the formylation of electron-rich aromatic rings, including phenols. google.com

The choice of formylation strategy for a specific fluorinated phenol (B47542), such as a difluorophenol, would depend on the desired regioselectivity and the compatibility of the functional groups with the reaction conditions. For instance, in the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) from 3-fluorophenol (B1196323), a common strategy involves protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and then reaction with DMF to introduce the aldehyde group. google.com

Table 1: Comparison of Key Formylation Reactions for Phenols

| Reaction Name | Key Reagents | Typical Regioselectivity | Key Features |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Primarily Ortho wikipedia.orgbyjus.commychemblog.com | Involves a dichlorocarbene intermediate. wikipedia.orgbyjus.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Primarily Ortho wikipedia.orgsynarchive.commdma.ch | Uses HMTA as the formyl source. wikipedia.orgsynarchive.com |

| Vilsmeier-Haack | Vilsmeier Reagent (e.g., DMF/POCl₃) | Para to activating groups | Effective for electron-rich aromatics. google.com |

Grignard Reagent-Mediated Approaches and Aldehyde Introduction

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgbyjus.com Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

In the context of synthesizing this compound, a Grignard-based approach offers a versatile method for introducing the aldehyde functionality. A common strategy involves the formation of a Grignard reagent from a protected halo-difluorophenol. For instance, starting from a brominated and protected difluorophenol, the corresponding Grignard reagent can be prepared. This organomagnesium compound can then react with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde after an acidic workup. google.com

The success of this approach hinges on the stability of the Grignard reagent, which is sensitive to acidic protons and can be destroyed by water or alcohols. wikipedia.org Therefore, protection of the phenolic hydroxyl group is a critical prerequisite for this synthetic route.

A patent describes a method for preparing 2-fluoro-4-hydroxybenzaldehyde starting from 3-fluorophenol. google.com The process involves:

Protection of the hydroxyl group.

Bromination of the protected phenol.

Formation of the Grignard reagent from the bromo-derivative.

Reaction of the Grignard reagent with DMF to introduce the aldehyde group.

Deprotection of the hydroxyl group to yield the final product. google.com

This multi-step process highlights the importance of Grignard chemistry in the targeted synthesis of substituted benzaldehydes.

Hydroxyl Protection and Deprotection in Synthesis Protocols

The hydroxyl group of phenols is reactive towards many reagents used in organic synthesis, necessitating its protection to prevent unwanted side reactions. libretexts.org A suitable protecting group must be easy to install, stable under the desired reaction conditions, and readily removable when no longer needed. libretexts.org

Common strategies for protecting phenolic hydroxyl groups include their conversion into ethers, esters, or acetals. libretexts.org

Ethers: Simple ethers like methyl or ethyl ethers are generally robust but require harsh conditions for cleavage. libretexts.org More labile ether protecting groups are often preferred. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), are widely used due to their ease of formation and removal under specific conditions, often using fluoride (B91410) ion sources. highfine.com The steric hindrance of the silyl group can also be used to achieve selective protection of less hindered hydroxyl groups. highfine.com Another class of ether protecting groups are alkoxyalkyl ethers like methoxymethyl (MOM) and 2-tetrahydropyranyl (THP), which are sensitive to acidic conditions. highfine.commasterorganicchemistry.com For primary alcohols, bulky trityl ethers are also employed. highfine.com

Esters: While not as common for phenol protection during formylation due to potential reactivity, ester protecting groups can be used in some synthetic schemes.

In the synthesis of fluorinated hydroxybenzaldehydes, the choice of protecting group is crucial. For instance, a patented method for synthesizing 2-fluoro-4-hydroxybenzaldehyde screened different phenolic hydroxyl protecting groups and ultimately selected isopropyl as the protecting group. google.com Another strategy has introduced the tetrafluoropyridyl (TFP) group as a general and readily cleavable protecting group for phenols. rsc.org

The deprotection step is equally important and must be accomplished without affecting other functional groups in the molecule. The conditions for deprotection are specific to the protecting group used. For example, silyl ethers are typically cleaved with fluoride ions, while acetal-type protecting groups like THP are removed under acidic conditions. highfine.commasterorganicchemistry.com

Table 2: Common Hydroxyl Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Trimethylsilyl | TMS | TMS-Cl, Base | Mild acid or fluoride ions highfine.com |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Acid or fluoride ions highfine.com |

| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous acid highfine.commasterorganicchemistry.com |

| Methoxymethyl | MOM | MOM-Cl, Base | Acidic conditions highfine.com |

| Isopropyl | iPr | Isopropyl halide, Base | Acidic conditions |

| Tetrafluoropyridyl | TFP | Pentafluoropyridine | Fluoride salts and methyl thioglycolate rsc.org |

Novel Synthetic Approaches and Methodological Advancements

Catalytic Transformations in Aldehyde Formation

Recent advancements in organic synthesis have focused on the development of catalytic methods for formylation reactions, aiming for milder reaction conditions, higher efficiency, and improved selectivity. tandfonline.com Catalytic approaches can offer advantages over stoichiometric methods by reducing waste and allowing for the use of less hazardous reagents.

For the formylation of phenols, various catalytic systems have been explored. Metal-free catalysis, for example, using ammonium (B1175870) acetate (B1210297) to catalyze the reaction between naphthol and paraformaldehyde, has been reported to produce salicylaldehydes in moderate yields under mild conditions. sioc-journal.cn Research has also reviewed various catalytic approaches for the formylation of alcohols and phenols, highlighting the use of acid catalysts, base catalysts, organic catalysts, and ionic liquids in conjunction with formylating agents like formic acid and ethyl formate. tandfonline.com

While direct catalytic methods for the synthesis of this compound are not extensively detailed in the provided search results, the general trend towards catalytic transformations in organic synthesis suggests that future developments may lead to more efficient and selective catalytic routes for its production. The principles of catalytic formylation, such as those used for other phenolic compounds, could potentially be adapted for difluorinated substrates.

Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing environmental impact. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. researchgate.netnih.gov

In the context of aldehyde synthesis, several environmentally benign approaches have been reported. One patent describes a method for producing p-hydroxybenzaldehyde from p-cresol (B1678582) using oxygen as the oxidant and methanol (B129727) as a flux, touting it as a process with low environmental pollution. google.com Another approach involves the synthesis of sugar 1,2-orthoesters in poly(ethylene glycol) dimethyl ether (DMPE), avoiding volatile organic solvents. nih.gov Microwave-assisted synthesis is another technique that can lead to shorter reaction times and potentially lower energy consumption. researchgate.net For example, an efficient microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed using DMSO as the formylating agent. thieme-connect.de

While specific "green" synthetic pathways for this compound are not explicitly detailed in the provided search results, the broader trends in green chemistry suggest that future synthetic strategies will likely incorporate these principles. This could involve exploring water as a solvent, using biodegradable catalysts, or employing flow chemistry to improve efficiency and safety. The development of such methods would be a significant advancement in the sustainable production of this important chemical intermediate.

Optimization of Reaction Conditions for Industrial Scale-Up (from an academic perspective on process optimization)

The transition of a synthetic route from a laboratory setting to an industrial scale necessitates a thorough optimization of reaction conditions to ensure economic viability, safety, and high throughput. For a compound like this compound, an academic approach to process optimization would focus on several key factors. While specific industrial-scale synthetic data for this exact isomer is not publicly detailed, principles can be drawn from the synthesis of analogous compounds like 2-fluoro-4-hydroxybenzaldehyde. google.com

A primary consideration is the selection of starting materials and reagents that are cost-effective and readily available in bulk. google.com For instance, in related syntheses, optimizing the choice of a protecting group for a phenolic hydroxyl is crucial. An ideal protecting group should be inexpensive to install, stable under the reaction conditions of subsequent steps, and easy to remove with high yield. google.com In the synthesis of 2-fluoro-4-hydroxybenzaldehyde, the isopropyl group was selected after screening various options because it is low in price and easy to deprotect. google.com

Another critical area for optimization is the reaction conditions themselves. This includes temperature, pressure, and solvent choice. Moving away from cryogenic conditions (ultralow temperatures) is a significant goal for industrial scale-up, as it reduces equipment costs and energy consumption. google.com The development of a process that operates at or near ambient temperature is highly desirable. google.comgoogle.com Solvent selection is also optimized to favor lower costs, easier recovery, and reduced environmental impact. For example, replacing hazardous solvents with greener alternatives like acetonitrile (B52724) or toluene, and minimizing the volume of solvent used, are common objectives. google.comgoogle.com

The efficiency of each step is evaluated by yield and purity. google.com Optimization aims to maximize yield while minimizing the formation of byproducts that would require costly and time-consuming purification steps. google.com This can involve fine-tuning the stoichiometry of reagents, the type of catalyst used, and the reaction time. researchgate.net For example, a well-optimized process would have a reaction that goes to completion quickly and cleanly, allowing for a simple workup procedure, such as precipitation and filtration, to isolate a high-purity product. google.comresearchgate.net

The following table outlines key parameters that would be considered in the academic optimization of a synthetic process for industrial scale-up, using the synthesis of a related compound as a model.

| Optimization Parameter | Academic Goal for Industrial Scale-Up | Example from Analogous Synthesis (2-fluoro-4-hydroxybenzaldehyde) |

| Starting Materials | Use low-cost, readily available precursors. | Utilizing 3-fluorophenol as the initial raw material. google.com |

| Protecting Groups | Select inexpensive groups that are easy to install and remove. | Screening various protecting groups and selecting isopropyl for its cost-effectiveness and ease of removal. google.com |

| Reaction Temperature | Avoid extreme temperatures, especially cryogenic conditions. | Developing a process that avoids ultralow temperatures, reducing equipment and energy costs. google.com |

| Catalysts & Reagents | Use efficient, non-toxic, and recoverable catalysts. | Employing reagents like potassium carbonate and isopropyl magnesium chloride in specific, optimized steps. google.com |

| Solvent System | Minimize volume; use recoverable and less hazardous solvents. | Using solvents like acetonitrile and tetrahydrofuran. google.com |

| Yield & Purity | Maximize product yield and purity to reduce purification costs. | The optimized process achieves a final product purity of 99.5%. google.com |

| Process Simplicity | Design a continuous and straightforward reaction sequence. | The described method involves mild and continuous reaction conditions suitable for industrial production. google.com |

Synthesis of Isomeric and Analogous Difluorohydroxybenzaldehydes for Comparative Studies

The synthesis of various isomers and analogues of difluorohydroxybenzaldehyde is essential for comparative studies, such as in structure-activity relationship (SAR) analyses for drug discovery. nih.gov Different substitution patterns of fluorine atoms on the aromatic ring can significantly alter the electronic properties, acidity, and biological activity of the molecule.

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and Related Monofluorinated Analogues

The preparation of monofluorinated hydroxybenzaldehydes often involves multi-step sequences that introduce the required functional groups in a controlled manner.

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde A common route to 2-fluoro-4-hydroxybenzaldehyde starts with 3-fluorophenol. google.com The synthesis involves four main steps:

Protection: The phenolic hydroxyl group of 3-fluorophenol is protected to prevent it from reacting in subsequent steps. This is often achieved by reacting it with a suitable alkyl halide, such as 2-bromopropane, in the presence of a base like potassium carbonate to form 1-fluoro-3-isopropoxybenzene. google.com

Bromination: A bromine atom is introduced ortho to the fluorine atom. This step is crucial for positioning the future aldehyde group correctly. google.com

Formylation: The bromo-intermediate undergoes a Grignard exchange reaction, typically using isopropyl magnesium chloride. The resulting Grignard reagent is then reacted with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group, yielding 2-fluoro-4-isopropoxybenzaldehyde. google.com

Deprotection: The protecting group is removed to reveal the hydroxyl group. Reagents like boron trichloride (B1173362) are used to cleave the ether linkage, affording the final product, 2-fluoro-4-hydroxybenzaldehyde. google.com

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde (B106929) A straightforward method to synthesize 3-fluoro-4-hydroxybenzaldehyde is through the demethylation of its methoxy (B1213986) precursor. chemicalbook.com

Demethylation: 3-Fluoro-4-methoxybenzaldehyde is treated with a strong acid, such as 48% hydrobromic acid (HBr). chemicalbook.com

Reaction Conditions: The mixture is heated at a high temperature (e.g., 140°C) for several hours under an inert atmosphere to drive the reaction to completion. chemicalbook.com

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed and dried, and the solvent is evaporated to yield 3-fluoro-4-hydroxybenzaldehyde. chemicalbook.com

The table below summarizes the key steps for these monofluorinated analogues.

| Target Compound | Starting Material | Key Steps | Key Reagents |

| 2-Fluoro-4-hydroxybenzaldehyde | 3-Fluorophenol | 1. Protection2. Bromination3. Formylation4. Deprotection | 1. 2-bromopropane, K₂CO₃2. Brominating agent3. i-PrMgCl, DMF4. BCl₃ |

| 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde | 1. Demethylation | 1. 48% HBr |

Preparation of 3,5-Difluoro-4-hydroxybenzaldehyde (B106909) and Other Difluorinated Isomers

Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde One established method for preparing 3,5-difluoro-4-hydroxybenzaldehyde involves a nucleophilic substitution reaction.

Hydroxylation: The synthesis starts with 3,5-difluorobenzaldehyde. This compound is subjected to a nucleophilic substitution reaction with a hydroxylating agent.

Reaction Conditions: The reaction is typically performed in an organic solvent such as isopropanol (B130326) or dimethylformamide (DMF). It may require a catalyst, like tetrabutylammonium (B224687) bromide, and is conducted at elevated temperatures, generally between 60°C and 120°C, to facilitate the substitution.

This specific isomer is a valuable intermediate in the synthesis of more complex molecules, including potential aldose reductase inhibitors. nih.gov

Synthetic Divergence to Related Fluorinated Benzoic Acids

A common and important transformation of hydroxybenzaldehydes is their oxidation to the corresponding carboxylic acids. This synthetic divergence provides access to another class of valuable fluorinated building blocks.

The aldehyde functional group in compounds like this compound or its isomers can be readily oxidized to a carboxylic acid group. This transformation is a standard procedure in organic synthesis.

General Oxidation Method:

Oxidizing Agent: A variety of oxidizing agents can be employed, ranging from mild reagents like silver oxide to stronger ones like potassium permanganate (B83412) or chromic acid. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reaction Conditions: The reaction is typically carried out in a suitable solvent, which can be water, acetone, or an organic co-solvent, depending on the chosen oxidant. The reaction temperature can range from room temperature to elevated temperatures.

Workup: Following the reaction, a standard workup procedure involving acidification (if a basic oxidant was used) and extraction is performed to isolate the resulting fluorinated hydroxybenzoic acid.

This oxidation provides a direct synthetic route to compounds like 3,5-difluoro-4-hydroxybenzoic acid from 3,5-difluoro-4-hydroxybenzaldehyde, expanding the library of available fluorinated synthons for research and development.

Chemical Transformations and Derivatization Strategies of 2,3 Difluoro 4 Hydroxybenzaldehyde

Derivatization at the Aldehyde Functionality

The aldehyde group is a primary site for transformations, readily undergoing condensation and oxidation reactions to yield a variety of important chemical structures.

Formation of Imines and Schiff Bases for Bioactive Compound Development

The condensation reaction between an aldehyde and a primary amine is a fundamental method for forming a carbon-nitrogen double bond, resulting in compounds known as imines or Schiff bases. masterorganicchemistry.compeerj.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netyoutube.com The general mechanism proceeds through a hemiaminal intermediate. researchgate.net

Schiff bases are integral intermediates in the synthesis of various nitrogen-containing bioactive molecules. peerj.comnih.gov Derivatives of substituted hydroxybenzaldehydes have been synthesized to create compounds with potential anticancer and other therapeutic properties. nih.govnih.gov For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been investigated as Hsp90 inhibitors for cancer treatment. nih.gov Similarly, reacting 2,3-Difluoro-4-hydroxybenzaldehyde with various primary amines can generate a library of novel Schiff bases for biological screening. The stability and biological activity of these compounds are influenced by the nature of the substituent on the primary amine. iarconsortium.org

Table 1: Examples of Primary Amines for Schiff Base Synthesis with this compound

| Primary Amine | Resulting Schiff Base Structure | Potential Bioactivity |

|---|---|---|

| Aniline | N-(2,3-Difluoro-4-hydroxybenzylidene)aniline | General bioactive scaffold |

| 4-Aminobenzoic acid | 4-(((2,3-Difluoro-4-hydroxyphenyl)methylene)amino)benzoic acid | Anticancer, Antimicrobial researchgate.netresearchgate.net |

| Sulfonamide derivatives (e.g., Sulfanilamide) | Corresponding sulfonamide-imine | Antibacterial |

| Amino acids (e.g., Glycine methyl ester) | Corresponding amino acid-imine conjugate | Anticancer nih.gov |

Hydrazone Synthesis for Pharmacological and Analytical Applications

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group, synthesized through the condensation of aldehydes or ketones with hydrazides. researchgate.netjocpr.com This reaction is a cornerstone for creating molecules with a wide spectrum of biological activities. jocpr.comnih.gov Hydrazone derivatives are recognized for their potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral agents. nih.gov The synthesis involves heating the aldehyde with the appropriate substituted hydrazide, often in a solvent like ethanol. researchgate.netjocpr.com

The structural features of hydrazones, particularly the azomethine proton (-NHN=CH-), are crucial for their biological activity. jocpr.comnih.gov For example, 4-hydroxybenzoic acid-based hydrazones have shown potent antifungal activity. nih.gov Given this precedent, this compound serves as an excellent starting material for synthesizing novel hydrazones with potentially enhanced pharmacological profiles due to the presence of the difluoro-hydroxyl-phenyl moiety.

Beyond pharmacology, hydrazones are valuable in analytical chemistry. They are employed as reagents for the spectroscopic determination of metal ions and for the detection of various organic compounds in biological and environmental samples. researchgate.netdergipark.org.tr

Table 2: Hydrazide Reactants and Potential Applications of Derived Hydrazones

| Hydrazide Reactant | Resulting Hydrazone | Potential Application |

|---|---|---|

| Isonicotinic acid hydrazide (Isoniazid) | N'-(2,3-Difluoro-4-hydroxybenzylidene)isonicotinohydrazide | Antitubercular researchgate.net |

| 4-Hydroxybenzoic acid hydrazide | N'-(2,3-Difluoro-4-hydroxybenzylidene)-4-hydroxybenzohydrazide | Antifungal, Antimicrobial nih.gov |

| Benzoic acid hydrazide | N'-(2,3-Difluoro-4-hydroxybenzylidene)benzohydrazide | General pharmacological screening nih.gov |

| Diflunisal hydrazide | Corresponding diflunisal hydrazone derivative | Antibacterial, Antiviral nih.govnih.gov |

Oxidation to Carboxylic Acid Derivatives for Diverse Applications

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid group, yielding 2,3-Difluoro-4-hydroxybenzoic acid. This transformation is a common synthetic step that opens pathways to a new class of derivatives. The oxidation can be achieved using various oxidizing agents, with the reaction often proceeding through a benzyl (B1604629) alcohol intermediate which is then further oxidized.

The resulting product, 2,3-Difluoro-4-hydroxybenzoic acid, is a valuable research chemical and building block. biosynth.com Fluorinated benzoic acids and their derivatives are utilized in the preparation of prodrugs and have demonstrated antimicrobial activity. nih.gov Specifically, 2,3-Difluoro-4-hydroxybenzoic acid has been shown to possess antioxidant properties. biosynth.com The presence of the carboxylic acid group allows for further derivatization, such as the formation of esters and amides, expanding its utility in the synthesis of complex molecules and active pharmaceutical ingredients. ossila.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides a second reactive site on the this compound molecule, enabling modifications that can significantly alter its physical and biological properties.

Etherification and Esterification for Protecting Group Chemistry and Lipophilicity Modulation

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site on the molecule. cem.com This process involves the introduction of a "protecting group," which is later removed to regenerate the original functionality. cem.com The phenolic hydroxyl group of this compound can be protected through etherification or esterification. libretexts.org

Etherification is a common method for protecting alcohols and phenols. cem.com For instance, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been achieved using various benzyl and other ethers, yielding the desired product in good yields. nih.gov This strategy is directly applicable to this compound. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal. uchicago.edu

Beyond protecting group chemistry, etherification and esterification are powerful tools for modulating the lipophilicity of a molecule. By converting the polar hydroxyl group to a less polar ether or ester, the molecule's solubility in nonpolar environments can be increased, which is a key consideration in drug design to improve membrane permeability and bioavailability.

Table 3: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group Type | Example Group | Reagents for Introduction | Conditions for Removal |

|---|---|---|---|

| Ethers | Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative cleavage (DDQ) or acid libretexts.org | |

| Methoxymethyl (MOM) | MOM-Cl, base | Acidic conditions libretexts.org | |

| Esters | Acetyl (Ac) | Acetic anhydride, base | Mild acid or base libretexts.org |

| Benzoyl (Bz) | Benzoyl chloride, base | Acid or base (more stable than Ac) libretexts.org | |

| Silyl (B83357) Ethers | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride (B91410) ion (e.g., TBAF) or acid libretexts.org |

Conjugation Reactions for Prodrug Design or Bioconjugates

The aldehyde and hydroxyl functionalities of this compound make it a suitable candidate for conjugation reactions aimed at creating prodrugs or bioconjugates. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be used to improve a drug's pharmacokinetic properties. Fluorinated benzoic acids, for example, have been used in the preparation of potential prodrugs. nih.gov

Bioconjugation involves linking a molecule to a biological macromolecule, such as a protein or antibody. Benzaldehyde (B42025) derivatives can participate in such reactions. For example, mercaptobenzaldehydes have been used in three-component, one-pot reactions to modify primary amines on proteins under biocompatible conditions. nih.gov This approach allows for the attachment of functional payloads like fluorescent tags or glycans. nih.gov The aldehyde group of this compound could similarly be used to form an imine bond with an amine on a biomolecule, while the hydroxyl group could serve as a handle for attaching a drug or imaging agent, creating a bifunctional linker for advanced therapeutic or diagnostic agents.

Strategic Modification of the Fluorinated Aromatic Ring

The syntactic versatility of this compound is significantly enhanced by strategic modifications of its fluorinated aromatic core. The electronic properties conferred by the fluorine substituents, in conjunction with the hydroxyl and aldehyde groups, dictate the regioselectivity and feasibility of various transformations. These modifications are crucial for the construction of more complex molecular architectures and the fine-tuning of physicochemical properties for applications in medicinal chemistry and materials science. Key strategies for derivatization include electrophilic aromatic substitution to introduce new functional groups, nucleophilic aromatic substitution to replace the existing fluorine atoms, and cross-coupling reactions to build extended π-systems.

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene (B151609) derivatives. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are governed by the electronic nature of the substituents already present on the ring. libretexts.org In this compound, the hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group (-CHO) and the fluorine atoms (-F) are deactivating groups, withdrawing electron density from the ring via inductive and resonance effects (for the aldehyde) or a dominant inductive effect (for fluorine). uci.edu

The directing effects of these substituents are additive. The powerful ortho, para-directing influence of the hydroxyl group dominates, guiding incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group (C6) is already substituted with a fluorine atom. The two ortho positions are C3 and C5. The C3 position is substituted with a fluorine atom, leaving the C5 position as the most probable site for electrophilic attack. The aldehyde and fluorine substituents will deactivate the entire ring towards EAS, meaning that harsher reaction conditions may be required compared to benzene itself. libretexts.org

A prime example of this type of transformation is halogenation, such as iodination. The introduction of an iodine atom creates a valuable synthetic handle for subsequent cross-coupling reactions. While specific studies on the direct iodination of this compound are not widely documented, the iodination of structurally similar 4-hydroxybenzaldehyde (B117250) provides a relevant precedent. The reaction of 4-hydroxybenzaldehyde with N-iodosuccinimide (NIS) in acetic acid selectively yields 4-hydroxy-3-iodobenzaldehyde. chemicalbook.com This demonstrates the strong directing power of the hydroxyl group to the adjacent ortho position.

By analogy, the iodination of this compound would be expected to proceed at the C5 position, yielding 2,3-difluoro-4-hydroxy-5-iodobenzaldehyde.

Table 1: Representative Electrophilic Iodination Reaction

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

This regioselective halogenation underscores the utility of EAS in modifying the fluorinated aromatic ring, providing a key intermediate for further derivatization.

Nucleophilic Aromatic Substitutions (SNAr) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. chemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial, as they stabilize this negatively charged intermediate and thus facilitate the reaction. chemistrysteps.com The EWGs are most effective when positioned ortho or para to the leaving group. chemistrysteps.com

The this compound molecule possesses several features pertinent to SNAr chemistry. The aldehyde group at C1 is a moderate electron-withdrawing group, which deactivates the ring and can help stabilize the negative charge of a Meisenheimer complex. The fluorine atoms themselves are highly electronegative and can act as leaving groups. In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, encouraging the nucleophilic attack.

Studies on other polyfluorinated aromatic compounds, such as pentafluoropyridine, demonstrate the feasibility of selective SNAr reactions where fluorine atoms are displaced by nucleophiles like phenolates under specific conditions. rsc.org These examples highlight that reaction parameters such as the choice of base, solvent, and temperature play a decisive role in controlling the regioselectivity of the substitution. rsc.org

Cross-Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling are widely used to construct complex molecular frameworks from simple precursors. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.org

The this compound molecule itself is not a direct substrate for these cross-coupling reactions as it lacks a suitable leaving group like bromine, iodine, or a triflate. However, by employing the halogenation strategy discussed in section 3.3.1, it can be readily converted into a valuable substrate. For instance, the synthesis of 2,3-difluoro-4-hydroxy-5-iodobenzaldehyde furnishes an aryl iodide that is primed for cross-coupling.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org The iodinated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl structures, respectively. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk

Table 2: Generalized Suzuki-Miyaura Reaction

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for the synthesis of aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and materials. vinhuni.edu.vn The 2,3-difluoro-4-hydroxy-5-iodobenzaldehyde intermediate could be coupled with various terminal alkynes to introduce alkynyl moieties at the C5 position.

Table 3: Generalized Sonogashira Coupling Reaction

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|

Through these sequential halogenation and cross-coupling strategies, the relatively simple this compound scaffold can be elaborated into a diverse range of complex molecules with extended conjugation and tailored three-dimensional structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substitution Pattern on Bioactivity and Reactivity

The number and position of fluorine atoms on an aromatic ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a hydrogen bond acceptor and to powerfully modulate the electronic environment of the ring and its functional groups.

The 2,3-difluoro substitution pattern in 2,3-Difluoro-4-hydroxybenzaldehyde creates a unique electronic landscape. The fluorine at the 2-position (ortho to the aldehyde) and the 3-position (meta to the aldehyde) exert strong inductive electron-withdrawing effects. This increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack, a common first step in many biological interactions, such as the formation of Schiff bases with amine residues in proteins. ijpbs.comteikyomedicaljournal.com

Furthermore, the fluorine atoms influence the acidity of the para-hydroxyl group. The combined electron-withdrawing power of the two fluorine atoms stabilizes the corresponding phenoxide ion, thereby lowering the pKa of the hydroxyl group compared to 4-hydroxybenzaldehyde (B117250). This enhanced acidity can be crucial for forming stronger hydrogen bonds or for the molecule's role in proton transfer processes within an enzyme's active site.

While direct comparative studies on the bioactivity of all difluoro-4-hydroxybenzaldehyde isomers are limited in publicly available literature, research on related classes of compounds provides insight. For instance, in a study on N-benzenesulfonylglycine derivatives as aldose reductase inhibitors, the introduction of a 3,5-difluoro-4-hydroxyphenyl moiety resulted in compounds with higher inhibitory activity than their non-fluorinated or monochlorinated counterparts. nih.gov This highlights that specific difluorination patterns can be superior for certain biological targets. The 2,3-difluoro pattern, by modulating both ortho and meta positions relative to the key functional groups, would be expected to have a distinct biological profile compared to isomers like 3,5-difluoro-4-hydroxybenzaldehyde (B106909) or 2,5-difluoro-4-hydroxybenzaldehyde (B1591943) due to different effects on the conformation and electronic distribution.

| Compound | Key Substituents | Expected Effect on Aldehyde Reactivity | Expected Effect on Hydroxyl Acidity (pKa) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 4-OH | Baseline | Baseline (~7.6) nih.gov |

| 3-Fluoro-4-hydroxybenzaldehyde (B106929) | 3-F, 4-OH | Increased | Decreased (More acidic) |

| This compound | 2-F, 3-F, 4-OH | Significantly Increased | Significantly Decreased (More acidic) |

| 3,5-Difluoro-4-hydroxybenzaldehyde | 3-F, 5-F, 4-OH | Increased | Significantly Decreased (More acidic) |

Influence of Aldehyde and Hydroxyl Group Modifications on Biological Profiles

The aldehyde and hydroxyl groups are primary points for metabolic transformation and for derivatization in medicinal chemistry to alter a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Aldehyde Group Modifications: The aldehyde functionality is a versatile chemical handle. It readily undergoes condensation reactions with amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. This strategy is widely used to generate libraries of compounds for biological screening. For example, salicylaldehyde (B1680747) isonicotinoyl hydrazone and its analogs have been investigated as iron chelators with antioxidant and cytotoxic properties. scispace.com Similarly, Schiff bases derived from the condensation of various aldehydes with heterocyclic amines, such as 4,6-difluoro-2-amino benzothiazole, have shown significant antimicrobial activity. ijpbs.commedwinpublishers.com The formation of a hydrazone from 3-fluoro-4-hydroxybenzaldehyde has been used to create potent inhibitors of macrophage migration for anti-inflammatory applications. researchgate.net Modifying the aldehyde of this compound to a Schiff base or hydrazone would dramatically alter its size, shape, and hydrogen bonding capabilities, potentially leading to novel interactions with biological targets like kinases or other enzymes.

Another common modification is the reduction of the aldehyde to a primary alcohol, forming a benzyl (B1604629) alcohol derivative. This removes the electrophilic aldehyde carbon and introduces a hydrogen bond donor/acceptor group, which can fundamentally change the compound's interaction with a receptor. Conversely, oxidation of the aldehyde to a carboxylic acid introduces a strong acidic center, profoundly altering the molecule's charge state at physiological pH and its potential to interact with cationic residues or metal ions in proteins.

Hydroxyl Group Modifications: The phenolic hydroxyl group can be readily converted into an ether or an ester. O-alkylation, such as forming a benzyloxy derivative, increases lipophilicity and steric bulk. Studies on benzyloxybenzaldehyde derivatives have shown that such modifications can lead to potent and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), with some compounds showing significant anticancer activity. nih.govufms.br Esterification of the hydroxyl group would create a potential prodrug, which could be hydrolyzed in vivo to release the active phenolic compound.

| Parent Scaffold | Modification | Resulting Functional Group | Reported Biological Activity in Analogs | Reference |

|---|---|---|---|---|

| Fluorinated Hydroxybenzaldehyde | Condensation with Hydrazine (B178648) | Hydrazone | Anti-inflammatory, Anticancer, Iron Chelation | scispace.comresearchgate.net |

| Fluorinated Hydroxybenzaldehyde | Condensation with Amine | Schiff Base (Imine) | Antimicrobial, Antifungal | ijpbs.commedwinpublishers.com |

| Hydroxybenzaldehyde | Reduction | Benzyl Alcohol | Alters receptor interaction profile | - |

| Hydroxybenzaldehyde | O-Alkylation (e.g., Benzylation) | Ether (Benzyloxy) | ALDH Inhibition, Anticancer | nih.govufms.br |

| Hydroxybenzaldehyde | Oxidation | Carboxylic Acid | Alters charge and metal chelation properties | - |

Conformational Analysis and Its Relevance to Biological Interaction

The three-dimensional shape of a molecule is paramount for its ability to fit into the binding pocket of a biological target. For this compound, the conformational preference is dictated by the orientation of the aldehyde group relative to the benzene (B151609) ring and the potential for intramolecular hydrogen bonding.

Recent high-resolution microwave spectroscopy studies on 2,3-difluorobenzaldehyde (B42452) (without the 4-hydroxy group) have definitively shown the coexistence of two planar conformers in the gas phase: a more stable anti-conformer, where the carbonyl oxygen is directed away from the ortho-fluorine, and a less stable syn-conformer, where the oxygen is directed towards the ortho-fluorine. nih.gov The energy difference between these was calculated to be approximately 10.9 kJ/mol. nih.gov

In this compound, the situation is further influenced by the 4-hydroxy group. This group can form a strong intramolecular hydrogen bond with the oxygen of the aldehyde group (O-H···O=C). This type of hydrogen bond is well-documented in related molecules like 2,3,4-trihydroxybenzaldehyde (B138039) and is known to stabilize a planar conformation, significantly affecting the physical properties of the molecule. nih.gov This intramolecular hydrogen bond would be expected to lock the aldehyde group in a conformation where its oxygen is oriented toward the hydroxylated side of the ring, potentially influencing the preference between syn and anti orientations with respect to the 2-fluoro substituent.

The preferred conformation is critical for biological interaction. A planar structure with a specific arrangement of hydrogen bond donors (the -OH group) and acceptors (the carbonyl oxygen and fluorine atoms) presents a distinct face for interaction with a receptor. The stability of this conformation and the energy required to adopt a different, "bioactive" conformation upon binding are key factors in determining the molecule's affinity for its target. For example, the ability of a molecule to present a pre-organized set of interaction points that are complementary to a binding site can lead to highly potent and selective inhibition.

| Conformer | Description | Relative Stability | Calculated Energy Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| anti | C=O group is oriented away from the 2-F atom. | More Stable | 0 | nih.gov |

| syn | C=O group is oriented towards the 2-F atom. | Less Stable | 10.9 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzaldehydes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

While a specific QSAR model for a series of fluorinated benzaldehydes as inhibitors of a particular enzyme is not readily found in the literature, studies on related compound classes reveal the types of descriptors that are typically important. For instance, a QSAR study on a series of benzaldehyde (B42025) derivatives as inhibitors of phenoloxidase identified hydrophobicity (described by the Hansch-Fujita π value) and electronic effects as major contributors to inhibitory activity. semanticscholar.org Another QSAR study on N-substituted oseltamivir (B103847) derivatives as influenza virus inhibitors found that the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), a quantum chemical descriptor related to a molecule's ability to accept electrons, was a key parameter. rsc.org

For a hypothetical QSAR model of fluorinated hydroxybenzaldehydes, several types of descriptors would be crucial:

Electronic Descriptors: These would quantify the effects of fluorine substitution. Examples include Hammett constants (σ), dipole moment, and quantum mechanical parameters like E-LUMO and HOMO (Highest Occupied Molecular Orbital) energy. These descriptors would capture the electron-withdrawing nature of fluorine and its impact on the reactivity of the aldehyde and acidity of the hydroxyl group.

Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters (Es) would account for the size and shape of the substituents and how they influence the fit into a receptor's binding site.

Hydrophobicity Descriptors: The partition coefficient (logP) or Hansch-Fujita constant (π) would describe the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions within the binding pocket.

A typical linear QSAR model might take the following form, illustrated with hypothetical descriptors for a series of enzyme inhibitors:

log(1/IC50) = a(logP) - b(E-LUMO) + c(MR) + d

Computational and Chemoinformatics Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and estimating the strength of their interaction, or binding affinity.

For 2,3-Difluoro-4-hydroxybenzaldehyde, molecular docking simulations can elucidate its interactions with specific molecular targets. The hydroxyl group is capable of forming hydrogen bonds, while the fluorine atoms can enhance the compound's lipophilicity and metabolic stability, all of which influence its binding to enzymes and receptors. While specific docking studies for this compound are not extensively detailed in the provided results, the methodology is well-established. For instance, studies on similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde hydrazone have utilized molecular docking to predict interactions with protein receptors like EGFR and HER2. nih.gov This involves calculating the binding energies and analyzing the types of interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Table 1: Key Interaction Types in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-Interactions | Non-covalent interactions involving π systems. These can include π-π stacking, cation-π, and anion-π interactions. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

In Silico Prediction of Biological Activities and Potential Targets

In silico methods are increasingly used to predict the biological activities of chemical compounds and identify their potential molecular targets before undertaking laboratory experiments. These approaches leverage computational models and databases of known bioactive molecules.

For compounds like this compound, various in silico tools can be employed. Target prediction servers such as Similarity Ensemble Approach (SEA), SwissTargetPrediction (STP), and SuperPred can be used to generate a list of potential protein targets based on the chemical structure of the compound. biorxiv.org This process, known as virtual screening, helps in narrowing down the possibilities for experimental validation. biorxiv.org The known biological activities of structurally similar compounds are also mined from databases like PubChem to build a "known biological space," which can guide the prediction for new compounds. biorxiv.org For example, studies on dihydrochalcones have successfully used this approach to identify new molecular targets. biorxiv.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling via Computational Methods

Computational methods are vital for predicting the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the bioavailability and therapeutic efficacy of a potential drug. In silico tools can predict these properties based on the molecular structure.

Table 2: Key Parameters in In Silico ADME Prediction

| Parameter | Description | Relevance |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| Veber's Rule | Relates to the number of rotatable bonds and polar surface area. | Predicts oral bioavailability and intestinal absorption. nih.gov |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Affects absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | The percentage of a compound absorbed from the human intestine. | A direct measure of oral absorption. |

Toxicity and Adverse Effect Predictions

Computational toxicology is used to predict the potential toxicity of compounds, reducing the need for extensive animal testing.

For this compound, in silico toxicity predictions would involve screening the molecule against databases of known toxicophores and using quantitative structure-activity relationship (QSAR) models. While a specific toxicity profile for this compound is not provided, safety data sheets for structurally related compounds like 2,6-Difluoro-4-hydroxybenzaldehyde and 4-Hydroxybenzaldehyde (B117250) indicate potential hazards such as skin and eye irritation, and respiratory irritation. synquestlabs.comfishersci.comcarlroth.com Computational models can predict these and other toxicities, such as mutagenicity, carcinogenicity, and reproductive toxicity. carlroth.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules.

While specific DFT studies on this compound were not found, research on the parent compound, 4-hydroxybenzaldehyde, demonstrates the utility of this approach. mdpi.com DFT calculations can determine optimized geometrical parameters, UV-Vis spectra, and molecular electrostatic potential (MESP) surfaces. mdpi.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap can be calculated to assess chemical stability and reactivity. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov The MESP map helps to identify nucleophilic and electrophilic regions of the molecule. mdpi.com

Table 3: Key Outputs of DFT Calculations

| Parameter | Significance |

| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. This method complements the static picture provided by molecular docking.

MD simulations can be used to study the stability of the binding pose of this compound within a protein's active site, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules in the interaction. While no specific MD simulation studies for this compound were identified in the search results, the methodology is widely applied in drug discovery to refine docking results and gain a deeper understanding of the binding mechanism at an atomic level.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization of Derivatized Products (e.g., NMR, MS, IR, UV-Vis, X-ray)

The aldehyde functional group of 2,3-Difluoro-4-hydroxybenzaldehyde is a versatile handle for synthesizing a wide array of derivatives, most notably Schiff bases through condensation reactions with primary amines. researchgate.netresearchgate.net The structural confirmation of these new chemical entities relies heavily on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of derivatives. In the ¹H NMR spectrum of a Schiff base derived from a hydroxybenzaldehyde, the disappearance of the aldehydic proton signal (typically around 9-10 ppm) and the appearance of a new signal for the azomethine proton (-CH=N-) in the region of 8-9 ppm confirm the successful condensation. sbmu.ac.irsemanticscholar.org The aromatic protons and protons of the amine moiety provide further structural information. For instance, in a synthesized Schiff base from 3-hydroxybenzaldehyde, a sharp singlet for the azomethine proton was observed at δ 8.59 ppm. semanticscholar.org Similarly, ¹³C NMR spectroscopy can confirm the formation of the imine group with a characteristic signal around 156-160 ppm. semanticscholar.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivatized product and to gain structural information through fragmentation patterns. The mass spectrum will show a molecular ion peak (M+) or protonated molecule peak ([M+H]+) corresponding to the calculated molecular weight of the synthesized derivative, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the characterization of a Schiff base derivative, the key spectral changes include the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine, along with the appearance of a new band for the C=N (imine) stretching vibration, typically in the 1600-1650 cm⁻¹ region. researchgate.net The presence of a broad O-H stretching band (around 3200-3500 cm⁻¹) indicates the retention of the hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The formation of a derivative like a Schiff base often leads to a shift in the maximum absorption wavelength (λmax) compared to the parent aldehyde, indicating changes in the electronic structure due to the extended conjugation of the new chromophore. For example, Schiff base complexes of 2,4-dihydroxybenzaldehyde (B120756) show characteristic absorption bands in the UV-Vis region that are analyzed to understand their electronic properties and potential applications. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles. This technique can confirm the E/Z configuration of the imine double bond and reveal details about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. sciencepublishinggroup.com For example, the X-ray structure of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide confirmed its E configuration with respect to the C=N double bond and detailed the intramolecular and intermolecular hydrogen bonding network. sciencepublishinggroup.com

Table 1: Spectroscopic Data for a Representative Schiff Base Derivative (Hypothetical) This table illustrates the expected spectroscopic data for a Schiff base derived from a substituted hydroxybenzaldehyde, based on published data for analogous compounds.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Singlet at ~8.5 ppm | Azomethine proton (-CH=N-) |

| Multiplets at ~6.8-8.0 ppm | Aromatic protons | |

| Broad singlet for -OH | Phenolic hydroxyl proton | |

| ¹³C NMR | Signal at ~160 ppm | Azomethine carbon (-CH=N-) |

| IR (cm⁻¹) | ~1620 cm⁻¹ | Imine (C=N) stretch |

| ~3400 cm⁻¹ (broad) | O-H stretch | |

| MS (m/z) | Peak at [M+H]⁺ | Confirms molecular weight |

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. Commercial suppliers often use these techniques to guarantee a certain purity level, such as ≥97.5%, as determined by Gas Chromatography (GC). thermofisher.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. measurlabs.com The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative isolation of non-volatile or thermally sensitive derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For instance, a reversed-phase HPLC method can be developed to separate the target compound from its impurities. The identity of the compound is confirmed by comparing its retention time with that of a reference standard. upb.ro HPLC methods are validated for specificity, linearity, accuracy, and precision to ensure reliable results. upb.roresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, one can quickly visualize the consumption of the starting material and the formation of the product.

Table 2: Chromatographic Methods for Analysis

| Technique | Application | Principle of Separation | Common Detector |

| GC | Purity Assessment | Volatility and interaction with stationary phase | FID |

| HPLC | Purity Assessment & Isolation | Partitioning between mobile and stationary phases | UV, DAD |

| TLC | Reaction Monitoring | Adsorption/Partition on a planar surface | UV lamp |

Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for structural elucidation and impurity profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. This technique is ideal for impurity profiling, which is a critical step in the quality control of chemical reagents and pharmaceutical starting materials. thermofisher.com As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the tentative identification of unknown impurities by comparing their mass spectra with library databases. High-resolution accurate mass spectrometry (HRAMS) can further provide the elemental composition of an impurity, greatly aiding in its structural elucidation. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of larger, non-volatile derivatives of this compound, such as Schiff bases or other condensation products. The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides molecular weight information for each separated component, allowing for the confirmation of product structure and the identification of by-products or impurities in a single analysis. This method has been successfully used to identify aldehyde derivatives in various matrices.

Emerging Research Avenues and Future Directions

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in the drug discovery process. It begins by screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

2,3-Difluoro-4-hydroxybenzaldehyde is an excellent candidate for inclusion in fragment libraries due to its adherence to the "Rule of Three," a set of guidelines used to define the physicochemical properties of ideal fragments. With a molecular weight of 158.10 g/mol and a predicted LogP of 1.2, it fits well within the typical fragment criteria. researchgate.netuni.lu The presence of hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl and aldehyde oxygens), along with a limited number of rotatable bonds, ensures it has the appropriate complexity and binding capabilities to serve as a starting point for drug design. researchgate.net The difluorinated phenyl ring provides a unique scaffold that can be systematically modified to improve binding affinity and selectivity for a protein target.

| Property | "Rule of Three" Guideline | This compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 300 Da | 158.10 g/mol | Yes |

| LogP (Lipophilicity) | ≤ 3 | 1.2 (Predicted) uni.lu | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (hydroxyl group) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (hydroxyl and aldehyde oxygens) | Yes |

| Number of Rotatable Bonds | ≤ 3 | 1 | Yes |

Application in Supramolecular Chemistry and Materials Science Research

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The specific arrangement of functional groups in this compound makes it a valuable building block for creating novel supramolecular assemblies and advanced materials. The hydroxyl and aldehyde groups can participate in strong hydrogen bonding, while the fluorinated aromatic ring can engage in dipole-dipole and other electrostatic interactions. rsc.org

Research on a related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde, has shown its utility as a precursor in the synthesis of expanded porphyrin-like structures and materials for light-emitting polymer devices. frontierspecialtychemicals.com This suggests that this compound could similarly be used to construct complex architectures such as metal-organic frameworks (MOFs), liquid crystals, and functional polymers. The precise ortho-difluoro substitution pattern is expected to influence the crystal packing and electronic properties of these materials in ways distinct from other halogenated analogues, potentially leading to materials with tailored optical, electronic, or porous properties.

Exploration in Chemical Biology Probes and Biosensors

There is a growing demand for sophisticated tools to visualize and quantify biological processes in living systems. Fluorinated compounds are increasingly used to create fluorescent probes and biosensors due to their unique photophysical properties and metabolic stability.

A compelling example is the derivative 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), which is structurally related to this compound. amerigoscientific.comlucernatechnologies.com DFHO is a pro-fluorophore that exhibits negligible fluorescence on its own but becomes highly fluorescent upon binding to a specific RNA aptamer called Corn. amerigoscientific.comnih.gov This "turn-on" mechanism allows for the specific labeling and imaging of RNA in living cells. amerigoscientific.com Similarly, other derivatives like 3',5'-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) are used in conjunction with aptamers like Spinach™ for RNA imaging. lucernatechnologies.comamerigoscientific.com